molecular formula C19H9ClF2N4 B2928670 7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860610-86-2

7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2928670
CAS No.: 860610-86-2
M. Wt: 366.76
InChI Key: COFZWQUGMYZFDJ-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (CAS 860610-86-2) is a high-purity chemical compound supplied for research purposes. This complex molecule features a [1,2,4]triazolo[1,5-a]pyridine core structure substituted with a 4-chlorophenyl group at the 7-position, a 2,6-difluorophenyl group at the 2-position, and a cyano group at the 8-position, resulting in a molecular formula of C19H9ClF2N4 and a molecular weight of 366.75 g/mol . Research Applications and Value: While this specific compound's biological data is limited in public sources, its structural framework is of significant interest in medicinal chemistry. The 1,2,4-triazolo[1,5-a]pyridine scaffold is recognized for its versatility in drug design, often serving as a bio-isostere for purines due to its isoelectronic properties, which allows it to potentially interact with a variety of enzymatic targets . Notably, structurally related 1,2,3-triazolo[4,3-a]pyridine derivatives have been investigated in patents for their potential use in the treatment and prevention of neurological and psychiatric disorders, acting as metabotropic glutamate receptor 2 (mGluR2) agonists . This suggests potential research applications for this compound in neuroscience and central nervous system (CNS) drug discovery programs. Key Identifiers: • CAS Number: 860610-86-2 • Molecular Formula: C19H9ClF2N4 • Molecular Weight: 366.75 g/mol • MDL Number: MFCD03787168 This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

7-(4-chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9ClF2N4/c20-12-6-4-11(5-7-12)13-8-9-26-19(14(13)10-23)24-18(25-26)17-15(21)2-1-3-16(17)22/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFZWQUGMYZFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (CAS Number: 860610-86-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, anti-inflammatory effects, and possible mechanisms of action.

  • Molecular Formula : C₁₉H₉ClF₂N₄
  • Molecular Weight : 366.76 g/mol
  • Structure : The compound features a triazolo-pyridine core with chlorophenyl and difluorophenyl substituents.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anti-cancer and anti-inflammatory properties.

1. Anti-Cancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit promising cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The MTT assay was employed to evaluate the cytotoxic effects of the compound against human cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT-116 (colon). Results indicated significant inhibition of cell proliferation at varying concentrations.
Cell LineIC50 (μM)
A5496.31
MCF-77.95
HCT-116Notable inhibition observed

The results suggest that the compound may serve as a lead for developing new anti-cancer agents due to its selective toxicity towards cancer cells while sparing normal cells.

2. Anti-Inflammatory Activity

The anti-inflammatory potential of similar triazolo derivatives has been explored through in vitro studies:

  • Mechanism of Action : Studies have shown that these compounds can inhibit the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophages. The reduction in these markers suggests that the compound may modulate inflammatory pathways effectively.

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of this compound:

  • Study on Kinase Inhibition : Research indicates that triazolo derivatives can interact with protein kinases, which are crucial in cancer progression. Specifically, derivatives targeting the ATP binding site of kinases like CDK-2 have shown promise in inhibiting tumor growth .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of similar compounds. Results indicated favorable absorption and systemic exposure, leading to significant tumor reduction in treated groups compared to controls.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazolo derivatives:

  • Substituent Effects : The presence of electron-withdrawing groups (like Cl and F) on the phenyl rings enhances the compound's potency by improving binding affinity to target proteins.

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